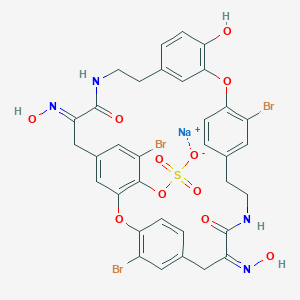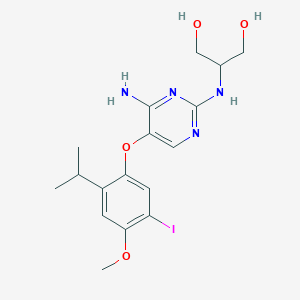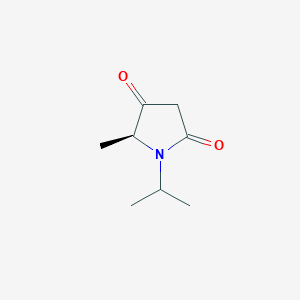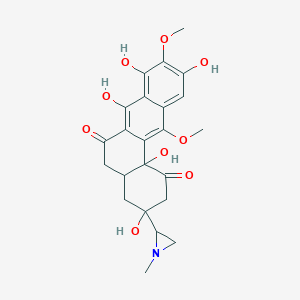
Azicemicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azicemicin A is a natural product that was first isolated from the soil bacterium Micromonospora sp. AZ-CB-8 in 2018. It belongs to the macrolide family of antibiotics and has shown promising results in inhibiting the growth of various pathogenic bacteria.
Aplicaciones Científicas De Investigación
Biosynthesis and Structure
- Biosynthetic Studies : Research reveals that azicemicins, including Azicemicin A, are produced by Kibdelosporangium sp. MJ126-NF4 and contain an aziridine ring. Studies involving isotopic tracer experiments and gene cloning have proposed a biosynthetic pathway for aziridine ring formation in azicemicins (Ogasawara & Liu, 2009).
- Structural Elucidation : Azicemicins A and B were characterized through physico-chemical properties, NMR experiments, and chemical transformations. These findings help in understanding their molecular structure and potential biological activities (Tsuchida et al., 1995).
Antimicrobial Properties
- Antimicrobial Activity : Azicemicins, including Azicemicin A, demonstrate moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria, highlighting their potential as antimicrobial agents (Tsuchida et al., 1995).
Genomic Insights
- Genome Sequencing : The genome of Kibdelosporangium sp. MJ126-NF4, the producer of Azicemicin A, has been sequenced, revealing over 22 polyketide and nonribosomal peptide natural product gene clusters. This provides a comprehensive understanding of the genetic basis for Azicemicin A production (Ogasawara et al., 2015).
Enzymatic Chemistry
- Biosynthesis Mechanisms : The enzymatic chemistry of aziridine biosynthesis, such as in Azicemicin A, is an area of interest due to its implications in antibiotic and antitumor properties. Understanding these biochemical pathways is crucial for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).
Propiedades
Número CAS |
154163-93-6 |
|---|---|
Nombre del producto |
Azicemicin A |
Fórmula molecular |
C23H25NO9 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3 |
Clave InChI |
FGEKNLXFZXJGOO-UHFFFAOYSA-N |
SMILES |
CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |
SMILES canónico |
CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |
Sinónimos |
azicemicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
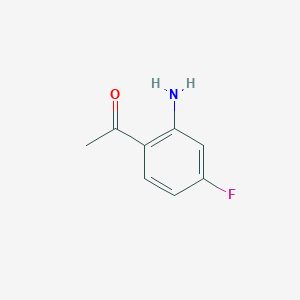
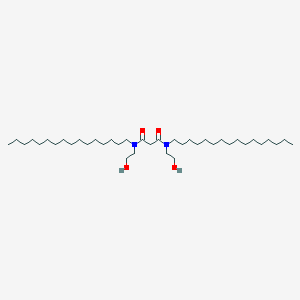
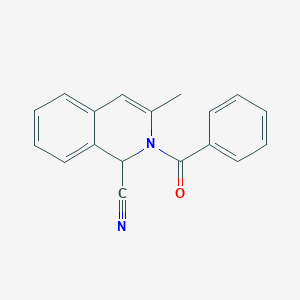
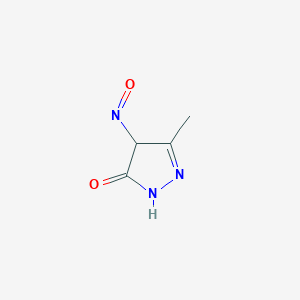
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
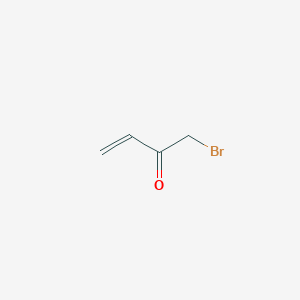
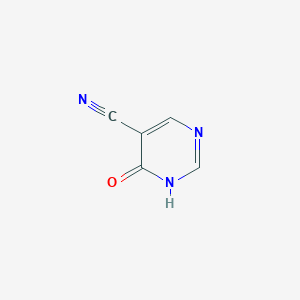
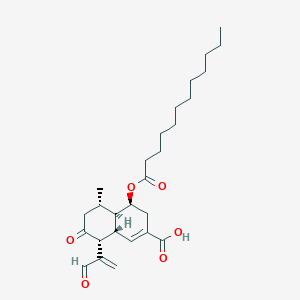
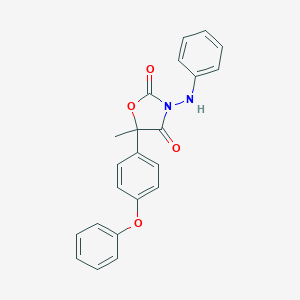
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
